molecular formula C11H11F2NO4 B13087063 N-Acetyl-2,3-difluoro-L-tyrosine

N-Acetyl-2,3-difluoro-L-tyrosine

Cat. No.: B13087063
M. Wt: 259.21 g/mol
InChI Key: JVCDKOKEKFDEDU-ZETCQYMHSA-N
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Description

N-Acetyl-2,3-difluoro-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine It is characterized by the presence of acetyl and difluoro groups attached to the tyrosine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2,3-difluoro-L-tyrosine typically involves the acetylation of 2,3-difluoro-L-tyrosineThe final step involves the acetylation of the amino group to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2,3-difluoro-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N-Acetyl-2,3-difluoro-L-tyrosine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-2,3-difluoro-L-tyrosine involves its interaction with specific molecular targets. The acetyl and difluoro groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-2,3-difluoro-L-tyrosine is unique due to the presence of both acetyl and difluoro groups, which confer distinct chemical and biological properties. These modifications enhance its stability, solubility, and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11F2NO4

Molecular Weight

259.21 g/mol

IUPAC Name

(2S)-2-acetamido-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C11H11F2NO4/c1-5(15)14-7(11(17)18)4-6-2-3-8(16)10(13)9(6)12/h2-3,7,16H,4H2,1H3,(H,14,15)(H,17,18)/t7-/m0/s1

InChI Key

JVCDKOKEKFDEDU-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O

Origin of Product

United States

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